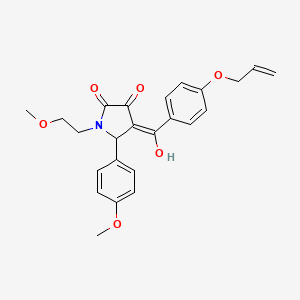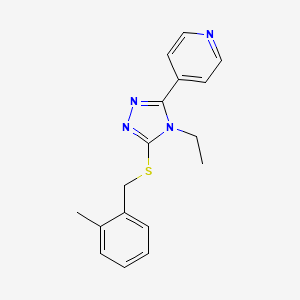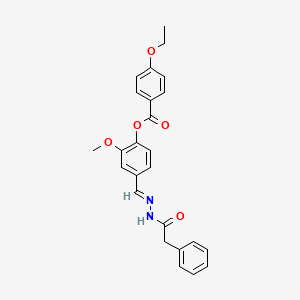
4-(9,10-Dihydro-2-phenanthrenyl)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(9,10-Dihydro-2-phenanthrenyl)-4-oxobutanoic acid is an organic compound characterized by a phenanthrene moiety attached to a butanoic acid chain
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(9,10-Dihydro-2-phenanthrenyl)-4-oxobutansäure umfasst in der Regel die folgenden Schritte:
Ausgangsmaterialien: Die Synthese beginnt mit Phenanthren- und Butansäurederivaten.
Reaktionsbedingungen: Das Phenanthrenderivat wird einer Friedel-Crafts-Acylierungsreaktion mit einem Butansäurederivat in Gegenwart eines Lewis-Säure-Katalysators wie Aluminiumchlorid (AlCl₃) unterzogen.
Reinigung: Das Produkt wird mit Techniken wie Umkristallisation oder Chromatographie gereinigt, um die gewünschte Verbindung in hoher Reinheit zu erhalten.
Industrielle Produktionsmethoden
In einem industriellen Umfeld kann die Produktion von 4-(9,10-Dihydro-2-phenanthrenyl)-4-oxobutansäure Folgendes umfassen:
Großreaktoren: Einsatz von Großreaktoren zur Verarbeitung großer Mengen an Ausgangsmaterialien.
Kontinuierliche Verfahren: Implementierung von kontinuierlichen Verfahren zur Steigerung der Effizienz und Ausbeute.
Automatisierte Reinigungssysteme: Einsatz von automatisierten Reinigungssystemen, um eine gleichbleibende Produktqualität zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-(9,10-Dihydro-2-phenanthrenyl)-4-oxobutansäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können die Ketongruppe in einen Alkohol umwandeln.
Substitution: Elektrophile oder nucleophile Substitutionsreaktionen können den Phenanthrenring oder die Butansäurekette modifizieren.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) verwendet.
Substitution: Reagenzien wie Halogene (z. B. Brom) oder Nucleophile (z. B. Amine) werden unter geeigneten Bedingungen eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Carbonsäuren führen, während die Reduktion Alkohole produzieren kann.
Wissenschaftliche Forschungsanwendungen
4-(9,10-Dihydro-2-phenanthrenyl)-4-oxobutansäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein in der organischen Synthese verwendet, um komplexere Moleküle zu erzeugen.
Biologie: Untersucht auf seine potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen.
Medizin: Erforscht auf seine potenziellen therapeutischen Eigenschaften, einschließlich entzündungshemmender und krebshemmender Wirkungen.
Industrie: Einsatz bei der Entwicklung neuer Materialien und chemischer Prozesse.
5. Wirkmechanismus
Der Wirkmechanismus von 4-(9,10-Dihydro-2-phenanthrenyl)-4-oxobutansäure umfasst:
Molekularziele: Die Verbindung kann mit bestimmten Enzymen oder Rezeptoren in biologischen Systemen interagieren.
Signalwege: Es kann biochemische Signalwege modulieren und zu verschiedenen physiologischen Wirkungen führen. Beispielsweise kann es bestimmte Enzyme hemmen, die an Entzündungen oder Zellproliferation beteiligt sind.
Wirkmechanismus
The mechanism of action of 4-(9,10-Dihydro-2-phenanthrenyl)-4-oxobutanoic acid involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It can modulate biochemical pathways, leading to various physiological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-(9,10-Dihydro-2-phenanthrenyl)butansäure: Ähnliche Struktur, aber ohne die Ketongruppe.
Phenanthrenderivate: Verbindungen mit ähnlichen Phenanthrenresten, aber unterschiedlichen funktionellen Gruppen.
Einzigartigkeit
4-(9,10-Dihydro-2-phenanthrenyl)-4-oxobutansäure ist einzigartig aufgrund ihrer spezifischen Kombination aus einem Phenanthrenring und einer Butansäurekette mit einer Ketongruppe. Diese einzigartige Struktur verleiht ihr besondere chemische und biologische Eigenschaften, die sie für verschiedene Anwendungen wertvoll machen.
Eigenschaften
Molekularformel |
C18H16O3 |
|---|---|
Molekulargewicht |
280.3 g/mol |
IUPAC-Name |
4-(9,10-dihydrophenanthren-2-yl)-4-oxobutanoic acid |
InChI |
InChI=1S/C18H16O3/c19-17(9-10-18(20)21)14-7-8-16-13(11-14)6-5-12-3-1-2-4-15(12)16/h1-4,7-8,11H,5-6,9-10H2,(H,20,21) |
InChI-Schlüssel |
ZEGXAOIZLSNOEB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=CC(=C2)C(=O)CCC(=O)O)C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B12013341.png)

![(2E)-2-(1,3-Benzothiazol-2-YL)-3-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2-propenenitrile](/img/structure/B12013352.png)
![(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/new.no-structure.jpg)







